

Spectroscopic Profile of 4-Dodecanol: A Technical Guide

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Compound of Interest

Compound Name: **4-Dodecanol**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-dodecanol**, a secondary alcohol with applications in various scientific domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-dodecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^1H and ^{13}C NMR spectra for **4-dodecanol** are not readily available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of similar secondary alcohols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Dodecanol**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-OH	~1.0 - 5.0	Broad Singlet
H-4 (CH-OH)	~3.4 - 3.8	Multiplet
H-3, H-5 (-CH ₂ -)	~1.4 - 1.6	Multiplet
-(CH ₂) ₇ -	~1.2 - 1.4	Multiplet
H-1, H-12 (-CH ₃)	~0.8 - 1.0	Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Dodecanol**

Carbon Atom	Predicted Chemical Shift (ppm)
C-4 (CH-OH)	~65 - 75
C-3, C-5	~35 - 45
C-2, C-6	~25 - 35
C-7 to C-11	~22 - 32
C-1, C-12	~14

Infrared (IR) Spectroscopy

The infrared spectrum of **4-dodecanol** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for **4-Dodecanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3369	Strong, Broad	O-H stretch (hydrogen-bonded)
~2925, 2854	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1057	Medium	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-dodecanol** shows a characteristic fragmentation pattern for a secondary alcohol.[\[7\]](#)

Table 4: Mass Spectrometry (MS) Data for **4-Dodecanol**

m/z	Relative Intensity (%)	Putative Fragment
43	100.0	[C ₃ H ₇] ⁺
57	85.0	[C ₄ H ₉] ⁺
71	55.0	[C ₅ H ₁₁] ⁺
85	30.0	[C ₆ H ₁₃] ⁺
59	25.0	[CH(OH)CH ₂ CH ₃] ⁺
101	10.0	[M - C ₆ H ₁₃] ⁺
143	5.0	[M - C ₃ H ₇] ⁺
186	<1	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-dodecanol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

^1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ^1H NMR. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **4-dodecanol**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr plates or ATR crystal is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm^{-1} . To improve the signal-to-noise ratio, 16 to 32 scans are commonly co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like **4-dodecanol**, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.

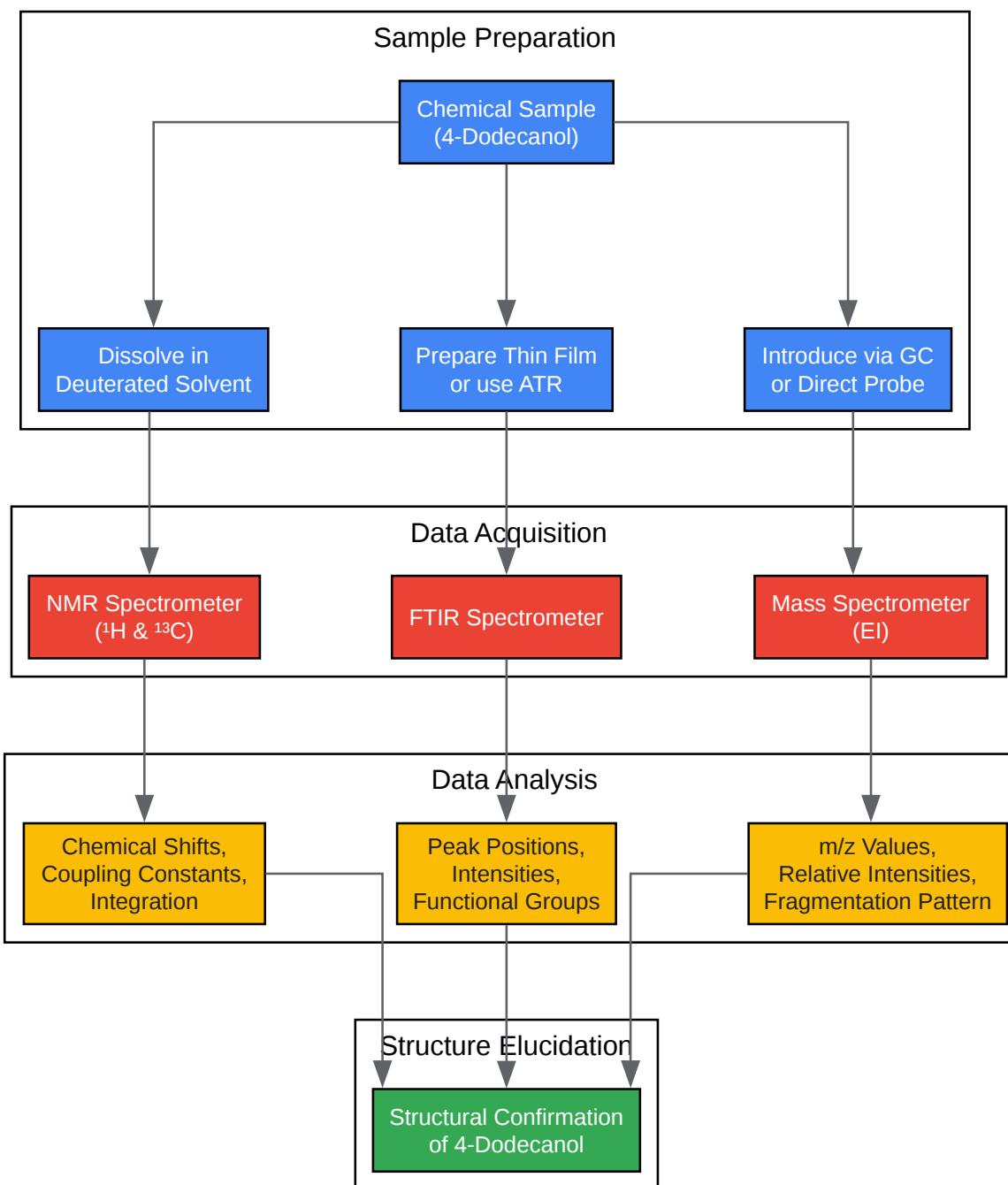
Ionization: Electron Ionization (EI) is a common method for analyzing such compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-dodecanol**.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

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